2-Chloropentane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7899. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

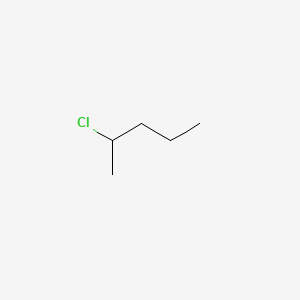

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl/c1-3-4-5(2)6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRKUDYZEVQXTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870714 | |

| Record name | Pentane, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

48.7 [mmHg] | |

| Record name | 2-Chloropentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19586 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-29-6 | |

| Record name | 2-Chloropentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLOROPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloropentane: Fundamental Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic data, and chemical reactivity of 2-Chloropentane (sec-Amyl chloride). The information is curated for professionals in scientific research and development, with a focus on delivering precise data and established experimental methodologies.

Core Chemical and Physical Properties

This compound is a halogenated alkane with the chemical formula C₅H₁₁Cl.[1][2] It is a colorless, highly flammable liquid.[3][4] As a chiral molecule, it exists as two enantiomers, (R)- and (S)-2-chloropentane.[5] Its properties make it a useful model substrate in the study of nucleophilic substitution and elimination reaction mechanisms.[1]

Physical and Chemical Data Summary

The fundamental physical and chemical properties of this compound are summarized in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3][5] |

| CAS Number | 625-29-6 | [2][6] |

| Molecular Formula | C₅H₁₁Cl | [1][2][6] |

| Molecular Weight | 106.59 g/mol | [1][3][6] |

| Appearance | Colorless liquid | [4] |

| Density | ~0.87 g/mL at 25 °C | [1][7][8] |

| Boiling Point | 94-98 °C | [1][7][9] |

| Melting Point | -137 °C | [7][8] |

| Flash Point | 33 °F (0.6 °C) | [7][8] |

| Refractive Index (n20/D) | ~1.407 at 20 °C | [1][10] |

| Solubility in Water | Slightly soluble | [1] |

| Vapor Pressure | 48.7 mmHg | [3] |

Table 2: Safety and Hazard Information for this compound

| Hazard Statement | GHS Classification | Precautionary Statement Examples | Source(s) |

| H225: Highly flammable liquid and vapor | Flammable liquids (Category 2) | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [3][11] |

| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | P270: Do not eat, drink or smoke when using this product. | [3][11] |

| H312: Harmful in contact with skin | Acute toxicity, dermal (Category 4) | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [3][11] |

| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [3][11] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

Table 3: Key Spectroscopic Data for this compound

| Spectroscopy Type | Key Features and Observations | Source(s) |

| ¹H NMR (in CDCl₃) | Signals corresponding to the different proton environments are expected. A multiplet for the proton on the carbon bearing the chlorine (C2), and distinct signals for the methyl and methylene groups. One source provides the following data: δ=0.92 (3H, t, J=7.3 Hz), 1.36-1.58 (2H, m), 1.50 (3H, d, J=4.6 Hz), 1.62-1.76 (2H, m), 4.04 (1H, td, J=1.5, 6.5 Hz). | [3] |

| ¹³C NMR | Due to its structure, five distinct signals are expected in the ¹³C NMR spectrum, corresponding to the five carbon atoms in unique chemical environments. | [5][6] |

| Mass Spectrometry (MS) | The mass spectrum shows characteristic fragmentation patterns. Notably, large and nearly equally intense peaks are observed at m/z = 71 and m/z = 70. The peak at m/z=71 is an odd-electron ion, likely formed by the loss of a stable neutral molecule such as HCl from the molecular ion. The peak at m/z=70 is an even-electron ion. | [2][8] |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic C-H stretching and bending vibrations for an alkane. A key feature will be the C-Cl stretching vibration, typically observed in the 600-800 cm⁻¹ region. | [5] |

Chemical Reactivity and Mechanisms

This compound is a classic secondary alkyl halide and serves as an excellent substrate for studying the competition between nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions.

Nucleophilic Substitution Reactions

The reaction with a nucleophile can proceed via two different mechanisms:

-

Sₙ2 (Bimolecular Nucleophilic Substitution): This is a single-step concerted mechanism where the nucleophile attacks the carbon atom, and the chloride leaving group departs simultaneously.[12] This mechanism results in an inversion of stereochemistry at the chiral center.[12] It is favored by strong, small nucleophiles and polar aprotic solvents.[13]

-

Sₙ1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism that proceeds through a planar carbocation intermediate.[4] The first step, the formation of the carbocation, is the rate-determining step.[11] This mechanism leads to a racemic mixture of products and is favored by weak nucleophiles and polar protic solvents.[14]

Elimination Reactions

In the presence of a base, this compound can undergo dehydrohalogenation to form alkenes.

-

E2 (Bimolecular Elimination): This is a concerted, one-step reaction where the base removes a proton from a carbon adjacent to the carbon bearing the chlorine, and the chloride ion leaves simultaneously, forming a double bond.[1] The reaction follows Saytzeff's rule, where the more substituted alkene is the major product.[1] For example, reaction with a strong base like potassium hydroxide in ethanol will yield a mixture of pent-1-ene and pent-2-ene, with pent-2-ene being the major product.[9]

-

E1 (Unimolecular Elimination): This mechanism also proceeds through a carbocation intermediate, similar to the Sₙ1 reaction.[11] After the carbocation is formed, a weak base removes an adjacent proton to form the alkene.[15]

The interplay between these four mechanisms (Sₙ1, Sₙ2, E1, E2) is influenced by the strength of the nucleophile/base, the solvent, and the reaction temperature.

Experimental Protocols

Synthesis of this compound from 2-Pentanol

This protocol describes the synthesis of this compound from 2-Pentanol via a mesylate intermediate, which is then displaced by a chloride ion.[3]

Materials:

-

2-Pentanol

-

Pyridine

-

N,N-dimethylformamide (DMF)

-

Methanesulfonyl chloride (MsCl)

-

Acetic acid

-

Water

-

Sodium hydrogen carbonate

Procedure:

-

To a reactor at room temperature, add 2-Pentanol, pyridine, and DMF. Stir the mixture and cool to 0-5 °C.[3]

-

Slowly add methanesulfonyl chloride dropwise, maintaining the internal temperature at or below 10 °C.[3]

-

After the addition is complete, heat the reaction mixture to 60-65 °C and stir for approximately 11.5 hours.[3]

-

Cool the mixture to 30 °C and add acetic acid and water to induce phase separation. Remove the aqueous phase.[3]

-

Wash the organic phase with a solution of sodium hydrogen carbonate in water. Separate and remove the aqueous phase.[3]

-

Concentrate the resulting organic phase under reduced pressure.[3]

-

Purify the residue by distillation under reduced pressure to obtain this compound.[3]

Visualized Workflows and Relationships

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process described in the experimental protocol.

Caption: Workflow for the synthesis and purification of this compound.

Key Chemical Reactions of this compound

This diagram illustrates the primary reaction pathways for this compound when subjected to nucleophilic substitution or elimination conditions.

Caption: Major reaction pathways of this compound.

References

- 1. homework.study.com [homework.study.com]

- 2. brainly.com [brainly.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. This compound | C5H11Cl | CID 12245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. brainly.com [brainly.com]

- 8. Pentane, 2-chloro- [webbook.nist.gov]

- 9. youtube.com [youtube.com]

- 10. Pentane, 2-chloro-2-methyl- [webbook.nist.gov]

- 11. byjus.com [byjus.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 15. CK12-Foundation [flexbooks.ck12.org]

An In-depth Technical Guide to 2-Chloropentane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-chloropentane (C₅H₁₁Cl). It details established synthetic protocols, including substitution and addition reactions, and outlines standard analytical methodologies for characterization. The document discusses the reactivity of this compound, focusing on nucleophilic substitution and elimination pathways. Furthermore, it explores the relevance of chiral alkyl halides like this compound as versatile intermediates in organic synthesis, with a particular focus on their potential applications in the pharmaceutical and agrochemical industries. Safety and handling protocols are also summarized to ensure safe laboratory practices.

Introduction

This compound, also known as sec-amyl chloride, is a secondary alkyl halide that serves as a valuable reagent and intermediate in organic synthesis. Its chemical behavior is primarily dictated by the polarized carbon-chlorine bond, making it susceptible to nucleophilic attack and elimination reactions. The presence of a stereocenter at the second carbon atom also renders it a useful chiral building block for the synthesis of enantiomerically pure compounds. This guide aims to be a core technical resource, consolidating key data and methodologies for professionals engaged in chemical research and development.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental to its application and handling. These properties are summarized below.

Physical Properties

Quantitative physical data for this compound are presented in Table 1. It is a colorless, highly flammable liquid with a characteristic odor.[1][2][3][4] It is sparingly soluble in water but miscible with many organic solvents.[3]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁Cl | [1] |

| Molecular Weight | 106.59 g/mol | [1] |

| CAS Number | 625-29-6 | [1] |

| Density | 0.87 g/mL at 25 °C | |

| Boiling Point | 94-95 °C at 747 mmHg | |

| Melting Point | -137 °C | [2] |

| Flash Point | 1 °C (33.8 °F) - closed cup | |

| Refractive Index (n20/D) | 1.407 | |

| Vapor Pressure | 48.7 mmHg | [1] |

| XLogP3 | 2.5 | [1][5] |

Chemical Properties

This compound is a reactive compound that primarily undergoes nucleophilic substitution and elimination reactions. As a secondary alkyl halide, it can react via Sₙ1, Sₙ2, E1, and E2 mechanisms, with the predominant pathway depending on the nature of the nucleophile/base, solvent, and temperature.[6]

-

Nucleophilic Substitution: It reacts with nucleophiles to replace the chlorine atom. For example, with sodium cyanide, it can form 2-cyanopentane, and with alkoxides, it can form ethers.[6]

-

Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound undergoes dehydrohalogenation to form a mixture of alkenes, primarily pent-1-ene and pent-2-ene (cis and trans isomers), with the more substituted alkene being the major product according to Zaitsev's rule.[7]

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The choice of method often depends on the desired purity, scale, and available starting materials.

From 2-Pentanol via Mesylation

A common and high-yielding laboratory method involves the conversion of 2-pentanol to this compound. This is often achieved by first converting the alcohol into a better leaving group, such as a mesylate, followed by nucleophilic substitution with a chloride ion source.

-

Reaction Setup: To a reactor charged with 2-pentanol (1.0 eq), pyridine (1.8 eq), and N,N-dimethylformamide (DMF), the mixture is cooled to 0-5 °C with stirring.

-

Mesylation: Methanesulfonyl chloride (1.4 eq) is added dropwise, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is heated to 60-65 °C and stirred for approximately 11.5 hours.

-

Workup: The mixture is cooled to 30 °C, and acetic acid and water are added to cause phase separation. The aqueous phase is removed.

-

Washing: The organic phase is washed with an aqueous solution of sodium hydrogen carbonate. The aqueous phase is again removed.

-

Purification: The organic phase is concentrated under reduced pressure. The residue is then purified by distillation under reduced pressure to yield this compound (typical yield: ~84%).[8]

Hydrochlorination of Pentenes

The addition of hydrogen chloride (HCl) to either 1-pentene or 2-pentene yields this compound as the major product, following Markovnikov's rule.[9][10] This electrophilic addition proceeds via a more stable secondary carbocation intermediate.[10]

-

Reaction Setup: 1-Pentene is dissolved in a suitable inert solvent (e.g., dichloromethane or diethyl ether) in a reaction vessel equipped with a gas inlet.

-

Reaction: Hydrogen chloride gas is bubbled through the solution, typically at a low temperature (e.g., 0 °C) to minimize side reactions.

-

Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography (GC) until the starting alkene is consumed.

-

Workup: The reaction mixture is washed with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove excess HCl, followed by washing with water and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by distillation.

Free-Radical Chlorination of Pentane

The reaction of pentane with chlorine gas in the presence of UV light proceeds via a free-radical chain mechanism.[11][12] This method is generally less selective and produces a mixture of monochlorinated isomers (1-chloropentane, this compound, and 3-chloropentane), as well as polychlorinated products.[13][14] The substitution of secondary hydrogens is statistically and electronically favored over primary hydrogens, leading to a higher proportion of this compound and 3-chloropentane compared to 1-chloropentane.[11]

Spectroscopic and Analytical Characterization

Standard spectroscopic techniques are used to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is complex due to the chirality and overlapping signals. Key signals include a multiplet for the proton on the carbon bearing the chlorine (C2-H) at approximately 4.04 ppm, a doublet for the methyl group at C1, and a triplet for the terminal methyl group at C5.[8]

-

¹³C NMR: The carbon NMR spectrum shows five distinct signals corresponding to the five carbon atoms in the molecule.[1]

-

Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

If any particulate matter is present, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry NMR tube.

-

Cap the NMR tube and ensure the solution is homogeneous before analysis.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a characteristic isotopic pattern for a monochlorinated compound, with the molecular ion peaks (M⁺ and M+2⁺) appearing in an approximate 3:1 ratio due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[15][16] Common fragmentation pathways include the loss of a chlorine radical (M-35/37) and alpha-cleavage.[17][18]

Table 2: Key Mass Spectrometry Fragments for this compound

| m/z | Assignment | Notes |

| 106/108 | [C₅H₁₁Cl]⁺ | Molecular ion peaks (M⁺, M+2⁺) |

| 71 | [C₅H₁₁]⁺ | Loss of Cl radical |

| 70 | [C₅H₁₀]⁺ | Loss of HCl |

| 43 | [C₃H₇]⁺ | Propyl cation (often the base peak) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic C-H stretching and bending vibrations for an alkane. The C-Cl stretching vibration is typically observed in the fingerprint region, around 600-800 cm⁻¹.[8]

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis.[3][4] Its applications extend to the synthesis of fine chemicals, agrochemicals, and pharmaceutical intermediates.[3]

In the context of drug development, alkyl halides are crucial intermediates.[4] While direct incorporation of a simple this compound moiety into a final drug product is uncommon, its value lies in its ability to introduce a five-carbon (pentyl) fragment into a larger molecule via nucleophilic substitution. Chiral alkyl halides, in particular, are gaining traction in medicinal chemistry as they can be used to synthesize stereochemically defined molecules, which is critical for biological activity and reducing off-target effects. Halogenation can also enhance pharmacokinetic properties such as lipophilicity and membrane permeability.

Safety and Handling

This compound is a highly flammable liquid and vapor and is harmful if swallowed, inhaled, or in contact with skin.[19][20]

-

Handling: Work should be conducted in a well-ventilated chemical fume hood.[19] Personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and appropriate chemical-resistant gloves, must be worn.[20] All potential ignition sources should be eliminated.[19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.[19]

Conclusion

This compound is a fundamental secondary alkyl halide with well-defined physical and chemical properties. Its reactivity in substitution and elimination reactions makes it a useful synthetic intermediate. This guide has provided a consolidated resource on its synthesis, characterization, applications, and safe handling. For researchers and professionals in drug development, understanding the chemistry of such building blocks is essential for the innovation of new synthetic methodologies and the construction of complex molecular architectures with potential therapeutic value.

References

- 1. This compound | C5H11Cl | CID 12245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 625-29-6 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. (2R)-2-chloropentane | C5H11Cl | CID 54046879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 625-29-6 | Benchchem [benchchem.com]

- 7. Pentane, 2-chloro- [webbook.nist.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. brainly.in [brainly.in]

- 10. Hydrohalogenation - Wikipedia [en.wikipedia.org]

- 11. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 12. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. The chlorination of pentane gives a mixture of three monochlorina... | Study Prep in Pearson+ [pearson.com]

- 15. brainly.com [brainly.com]

- 16. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. youtube.com [youtube.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. echemi.com [echemi.com]

Spectroscopic Profile of 2-Chloropentane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloropentane, a halogenated alkane of interest in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended to serve as a core reference for the characterization and identification of this compound.

Spectroscopic Data Summary

The structural elucidation of this compound is achieved through the combined application of NMR, IR, and MS techniques. Each method provides unique insights into the molecular structure, connectivity, and functional groups present in the molecule. The quantitative data from these analyses are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| a | 4.04 | td | 1.5, 6.5 | 1H | CH-Cl |

| b | 1.62-1.76 | m | - | 2H | CH₂ (C3) |

| c | 1.50 | d | 4.6 | 3H | CH₃ (C1) |

| d | 1.36-1.58 | m | - | 2H | CH₂ (C4) |

| e | 0.92 | t | 7.3 | 3H | CH₃ (C5) |

Note: The assignments are based on the structure CH₃(a)-CHCl(b)-CH₂(c)-CH₂(d)-CH₃(e).

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the number of unique carbon environments.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 | 25.4 |

| C2 | 62.1 |

| C3 | 40.5 |

| C4 | 19.8 |

| C5 | 13.8 |

Note: The assignments are based on the structure C(5)H₃-C(4)H₂-C(3)H₂-C(2)HCl-C(1)H₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2962, 2933, 2875 | Strong | C-H stretching (alkane) |

| 1458 | Medium | C-H bending (CH₂) |

| 1380 | Medium | C-H bending (CH₃) |

| 1270 | Medium | C-H wagging |

| 746, 672, 614 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[2]

Key Mass Spectrometry Fragments

| m/z | Relative Intensity (%) | Assignment |

| 108 | ~2 | [M+2]⁺ (presence of ³⁷Cl isotope) |

| 106 | ~6 | [M]⁺ (Molecular ion, presence of ³⁵Cl isotope) |

| 77 | ~35 | [C₅H₉]⁺ (loss of HCl) |

| 71 | ~98 | [C₄H₈Cl]⁺ (alpha-cleavage) |

| 70 | ~100 | [C₅H₁₀]⁺ (loss of HCl) |

| 43 | ~80 | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of liquid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[3][4]

-

Cap the NMR tube and ensure the liquid height is approximately 4-5 cm.[5]

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-100 ppm).

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one to two drops of neat (undiluted) this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6]

-

Carefully place a second salt plate on top to create a thin liquid film between the plates.

-

Mount the "sandwich" in the spectrometer's sample holder.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean, empty salt plates should be collected prior to running the sample.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

For a volatile liquid like this compound, direct injection or introduction via a gas chromatography (GC) system is common.

-

If using GC-MS, dilute the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet.

Instrument Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-150.

-

Source Temperature: Typically 200-250 °C.

-

GC Column (if applicable): A non-polar capillary column (e.g., DB-5ms) is suitable.

-

Oven Temperature Program (if applicable): Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation from any impurities.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Caption: Workflow illustrating how NMR, IR, and Mass Spectrometry contribute to the structural elucidation of this compound.

References

- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. Pentane, 2-chloro- [webbook.nist.gov]

- 3. sites.bu.edu [sites.bu.edu]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. researchgate.net [researchgate.net]

Thermodynamic Properties of 2-Chloropentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Chloropentane, a halogenated alkane with applications in organic synthesis and as a specialty solvent. Understanding its thermodynamic behavior is crucial for process design, reaction optimization, and safety assessments in various research and development settings. This document summarizes key quantitative data, outlines experimental methodologies for their determination, and visualizes relevant reaction pathways.

Core Thermodynamic and Physical Properties

The thermodynamic and physical properties of this compound have been determined through a combination of experimental measurements and computational modeling. The following tables summarize the most critical data available for this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₁Cl | [1][2][3] |

| Molecular Weight | 106.59 g/mol | [1][4][5] |

| CAS Number | 625-29-6 | [1][2][3] |

| Boiling Point | 94-95 °C at 747 mmHg | [2][3][6][7][8] |

| Melting Point | -137 °C | [6] |

| Density | 0.87 g/mL at 25 °C | [2][3][6][7][8] |

| Refractive Index (n20/D) | 1.407 | [2][3][6][7] |

| Vapor Pressure | 48.7 mmHg at 25 °C | [1] |

Table 2: Standard Thermodynamic Properties of this compound

| Property | Value | Conditions | Source |

| Standard Enthalpy of Formation (Liquid) | -214.3 ± 1.3 kJ/mol | 298.15 K | NIST WebBook |

| Standard Enthalpy of Formation (Gas) | -178.5 ± 1.3 kJ/mol | 298.15 K | NIST WebBook |

| Standard Molar Entropy (Liquid) | 269.49 ± 0.54 J/mol·K | 298.15 K | NIST WebThermo Tables |

| Standard Molar Entropy (Ideal Gas) | 370.2 ± 3.7 J/mol·K | 298.15 K | NIST WebThermo Tables |

| Standard Molar Heat Capacity (Liquid) | 184.1 ± 1.8 J/mol·K | 298.15 K | NIST WebThermo Tables |

| Standard Molar Heat Capacity (Ideal Gas) | 126.8 ± 1.3 J/mol·K | 298.15 K | NIST WebThermo Tables |

Table 3: Temperature-Dependent Thermodynamic Properties of this compound (Liquid Phase in Equilibrium with Gas)

| Temperature (K) | Enthalpy (kJ/mol) | Entropy (J/mol·K) | Heat Capacity at Saturation (J/mol·K) |

| 200 | -34.8 | 208.7 | 168.1 |

| 250 | -25.7 | 244.1 | 176.6 |

| 298.15 | -16.9 | 269.5 | 184.1 |

| 350 | -7.0 | 296.8 | 195.9 |

| 400 | 4.3 | 324.5 | 212.5 |

| 450 | 17.5 | 353.4 | 237.7 |

| 500 | 33.4 | 384.8 | 280.9 |

| 540 | 49.3 | 413.7 | 347.8 |

| Data sourced from NIST WebThermo Tables[9] |

Table 4: Temperature-Dependent Thermodynamic Properties of this compound (Ideal Gas Phase)

| Temperature (K) | Enthalpy (kJ/mol) | Entropy (J/mol·K) | Heat Capacity at Constant Pressure (J/mol·K) |

| 200 | -13.0 | 328.9 | 98.7 |

| 298.15 | 0.0 | 370.2 | 126.8 |

| 400 | 13.9 | 407.9 | 155.0 |

| 500 | 30.6 | 442.2 | 179.3 |

| 600 | 49.7 | 474.1 | 199.7 |

| 700 | 70.8 | 503.8 | 216.9 |

| 800 | 93.6 | 531.8 | 231.5 |

| 900 | 117.9 | 558.2 | 244.0 |

| 1000 | 143.4 | 583.2 | 254.7 |

| 1500 | 279.7 | 690.6 | 289.4 |

| Data sourced from NIST WebThermo Tables[9] |

Experimental Protocols for Thermodynamic Property Determination

The accurate determination of thermodynamic properties relies on precise experimental techniques. Below are detailed methodologies for key experiments.

Calorimetry for Enthalpy of Formation and Heat Capacity

Objective: To determine the standard enthalpy of formation (ΔHf°) and the heat capacity (Cp) of this compound.

Methodology: Bomb Calorimetry (for Enthalpy of Combustion)

The standard enthalpy of formation of this compound is typically determined indirectly through its enthalpy of combustion (ΔHc°), measured using a bomb calorimeter.

-

Apparatus: A high-pressure stainless steel "bomb," a water bath with a stirrer and a high-precision thermometer, an ignition system, and a sample pan.

-

Procedure:

-

A precisely weighed sample of this compound is placed in the sample pan within the bomb.

-

The bomb is sealed and pressurized with an excess of pure oxygen (typically 25-30 atm) to ensure complete combustion.

-

The sealed bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

The sample is ignited via an electrical fuse.

-

The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

The temperature change (ΔT) is corrected for heat loss to the surroundings by extrapolating the cooling curve back to the time of ignition.

-

The heat released by the combustion (q_comb) is calculated using the total heat capacity of the calorimeter system (C_cal), which is predetermined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid). qcomb = -Ccal * ΔT

-

The enthalpy of combustion per mole of this compound is then calculated.

-

The standard enthalpy of formation is calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

-

Methodology: Adiabatic Calorimetry (for Heat Capacity)

-

Apparatus: An adiabatic calorimeter, which consists of a sample cell surrounded by an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample cell, minimizing heat exchange with the surroundings.

-

Procedure:

-

A known mass of purified this compound is placed in the sample cell.

-

The system is cooled to the starting temperature.

-

A measured amount of electrical energy (q) is supplied to the sample through a heater, causing a small increase in temperature (ΔT).

-

The heat capacity of the sample is calculated from the energy input and the temperature rise, after accounting for the heat capacity of the sample cell. Cp = q / (m * ΔT) (where m is the mass of the sample)

-

This process is repeated over the desired temperature range to determine the temperature dependence of the heat capacity.

-

Vapor Pressure Measurement

Objective: To determine the vapor pressure of this compound as a function of temperature.

Methodology: Static Method

-

Apparatus: A thermostatted sample cell connected to a pressure transducer and a vacuum line.

-

Procedure:

-

A sample of this compound is placed in the sample cell.

-

The sample is thoroughly degassed by repeated freeze-pump-thaw cycles to remove any dissolved gases.

-

The sample cell is immersed in a constant-temperature bath, and the system is allowed to reach thermal equilibrium.

-

The pressure of the vapor in equilibrium with the liquid is measured using the pressure transducer.

-

Measurements are repeated at various temperatures to obtain the vapor pressure curve.

-

Reaction Pathways of this compound

This compound participates in several fundamental organic reactions, including elimination and nucleophilic substitution. The following diagrams illustrate the mechanisms of these key transformations.

References

- 1. homework.study.com [homework.study.com]

- 2. SN2 Reaction Mechanism [chemistrysteps.com]

- 3. The E2 Reaction Mechanism [chemistrysteps.com]

- 4. old.vscht.cz [old.vscht.cz]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

A Historical Perspective on 2-Chloropentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropentane, a secondary alkyl halide, has served as a foundational molecule in the study of organic reaction mechanisms. Its relatively simple structure, coupled with the presence of a chiral center, has made it an ideal substrate for investigating the intricacies of nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive overview of the historical context of this compound research, detailing early synthesis methods, key experimental findings, and the evolution of our understanding of its chemical behavior. All quantitative data is presented in structured tables, and key experimental protocols from historical literature are described.

Historical Context and Discovery

The study of pentane and its derivatives dates back to the 19th century, with the first identification of normal pentane in 1862 by Carl Schorlemmer.[1] The systematic investigation of halogenated alkanes, including this compound, gained momentum in the early 20th century as organic chemists sought to understand the mechanisms of nucleophilic substitution and elimination reactions.

Pioneering work by chemists such as Edward D. Hughes and Sir Christopher Ingold in the 1930s laid the theoretical groundwork for the SN1 and SN2 mechanisms, using various alkyl halides as model compounds.[2] While a definitive first synthesis of this compound is not readily identifiable in readily available literature, early systematic studies on the chlorination of pentane and the properties of the resulting isomers were carried out by researchers like H. B. Hass, E. T. McBee, and Paul Weber in 1935, and F. C. Whitmore and F. A. Karnatz in 1938.[3][4] These studies were crucial in establishing reliable methods for the preparation of this compound and in characterizing its physical properties.

The stereochemical implications of reactions involving chiral centers, a key feature of this compound, were a significant area of research during this period, building upon the foundational work of scientists like Paul Walden who discovered the inversion of stereochemistry in certain nucleophilic substitution reactions in 1896.

Data Presentation

Physical Properties of this compound (Historical Data)

This table summarizes some of the early reported physical constants for this compound. It is important to note that minor variations in these values exist across different historical sources, likely due to differences in sample purity and measurement techniques.

| Property | Reported Value | Reference |

| Boiling Point | 94-95 °C at 747 mmHg | (lit.)[5][6] |

| Density | 0.87 g/mL at 25 °C | (lit.)[5][6] |

| Refractive Index (n20/D) | 1.407 | (lit.)[5][6] |

| Melting Point | -137 °C | [6] |

Product Distribution in Elimination Reactions

The elimination of hydrogen chloride from this compound has been a classic example used to illustrate the principles of regioselectivity in elimination reactions, particularly Zaitsev's rule, formulated by Alexander Zaitsev in 1875.[3][4][7][8][9] This rule states that in an elimination reaction, the major product is the more stable (more substituted) alkene.

| Base/Solvent System | 1-Pentene (%) | cis-2-Pentene (%) | trans-2-Pentene (%) |

| Sodium ethoxide/ethanol | 29 | 16 | 55 |

Note: The precise yields can vary depending on the reaction conditions.

Experimental Protocols

Historical Synthesis of this compound from Pentane (Based on the work of Hass, McBee, and Weber, 1935)

This protocol is a generalized representation of the free-radical chlorination of pentane, a common industrial method in the early 20th century. This method typically produces a mixture of chlorinated pentane isomers.

Objective: To synthesize a mixture of chloropentanes, including this compound, via free-radical chlorination.

Materials:

-

Pentane

-

Chlorine gas

-

Source of UV light or heat (for initiation)

-

Apparatus for gas-phase reaction and condensation

Procedure:

-

Pentane vapor and chlorine gas were mixed in a reaction chamber.

-

The mixture was exposed to UV light or heated to initiate the free-radical chain reaction.

-

The reaction products were cooled and condensed.

-

The resulting mixture of chloropentanes, unreacted pentane, and hydrogen chloride was then subjected to fractional distillation to separate the different isomers.

Reaction Mechanism: The reaction proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps.

Historical Synthesis of this compound from 2-Pentanol (Based on early 20th-century methods)

This protocol describes a common laboratory method for the synthesis of this compound from 2-pentanol using hydrogen chloride.

Objective: To synthesize this compound from 2-pentanol.

Materials:

-

2-Pentanol

-

Concentrated Hydrochloric Acid

-

Anhydrous Calcium Chloride (as a catalyst and drying agent, in some procedures)

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

2-Pentanol was placed in a flask, often cooled in an ice bath.

-

Concentrated hydrochloric acid was added slowly with stirring. In some variations, anhydrous zinc chloride (Lucas reagent) was used as a catalyst to increase the reaction rate.

-

The mixture was allowed to react, sometimes with gentle heating or prolonged stirring at room temperature.

-

The upper layer, containing the crude this compound, was separated using a separatory funnel.

-

The organic layer was washed with cold water, a dilute sodium bicarbonate solution (to neutralize excess acid), and then again with water.

-

The product was dried over anhydrous calcium chloride.

-

The dried liquid was purified by fractional distillation, collecting the fraction boiling around 94-95 °C.

Reaction Pathway:

Key Reactions and Mechanisms

The historical significance of this compound lies in its utility as a model substrate for studying the competition between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.

Nucleophilic Substitution

Being a secondary alkyl halide, this compound can undergo both SN1 and SN2 reactions depending on the reaction conditions.

-

SN1 Reaction: Favored by polar protic solvents and weak nucleophiles. The reaction proceeds through a planar carbocation intermediate, leading to a racemic mixture of (R)- and (S)-2-substituted pentanes if the starting material is enantiomerically pure.

-

SN2 Reaction: Favored by polar aprotic solvents and strong, non-bulky nucleophiles. This reaction proceeds with an inversion of stereochemistry at the chiral center.

References

- 1. quora.com [quora.com]

- 2. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Pentane, 3-chloro- [webbook.nist.gov]

- 5. 625-29-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound [chembk.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | C5H11Cl | CID 12245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pentane, 2-chloro- [webbook.nist.gov]

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 2-Chloropentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropentane (CAS No: 625-29-6), a secondary alkyl halide, is a significant compound in organic synthesis and serves as a key intermediate in the production of various pharmaceuticals and specialty chemicals.[1] Its utility in studying nucleophilic substitution (SN2) and elimination (E2) reaction mechanisms further underscores its importance in chemical research.[1][2] A thorough understanding of its solubility profile and solvent compatibility is paramount for its effective application in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents, detailed experimental protocols for solubility determination, and a visualization of its primary reaction pathways.

Physicochemical Properties of this compound

A clear, colorless liquid, this compound possesses properties that influence its behavior as a solute and a solvent. Its key physicochemical data are summarized below.

| Property | Value | Reference |

| CAS Number | 625-29-6 | [3][4][5] |

| Molecular Formula | C₅H₁₁Cl | [3][4][5] |

| Molecular Weight | 106.59 g/mol | [3][5] |

| Boiling Point | 94-95 °C at 747 mmHg | [3][4] |

| Density | 0.87 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.407 | [3][4] |

Solubility of this compound

The solubility of a substance is a critical parameter in its application, dictating its behavior in various chemical environments. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be miscible.[6][7] this compound, with its polar carbon-chlorine bond and nonpolar alkyl chain, exhibits varied solubility depending on the nature of the solvent.

Solubility in Water

This compound is sparingly soluble in water. The IUPAC-NIST Solubility Database provides a quantitative value for its solubility at 25 °C (298.15 K).

| Solvent | Temperature (°C) | Mass Fraction (w/w) | Mole Fraction (x) | Reference |

| Water | 25 | 0.00251 | 0.000424 | [8] |

The low aqueous solubility is characteristic of haloalkanes, as the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole interactions between the haloalkane and water.[6]

Solvent Compatibility with Organic Solvents

| Solvent | Polarity | Expected Compatibility |

| Hexane | Nonpolar | Miscible |

| Diethyl Ether | Slightly Polar | Miscible |

| Acetone | Polar Aprotic | Miscible |

| Ethanol | Polar Protic | Miscible |

| Methanol | Polar Protic | Miscible |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and optimization. Below are detailed methodologies for both qualitative and quantitative assessment of the solubility of a liquid analyte like this compound in a liquid solvent.

Qualitative Determination of Miscibility

This method provides a rapid visual assessment of whether two liquids are miscible.

Objective: To visually determine if this compound is miscible with a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest

-

Test tubes with stoppers

-

Pipettes or graduated cylinders

-

Water bath or heating/cooling block for temperature control (optional)

Procedure:

-

Add a known volume (e.g., 2 mL) of the solvent to a clean, dry test tube.

-

Add an equal volume of this compound to the same test tube.

-

Stopper the test tube and gently invert it several times to mix the liquids.

-

Allow the mixture to stand for a few minutes and observe.

-

Observation:

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are formed.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

-

-

If temperature effects are being studied, place the test tube in a water bath at the desired temperature and repeat the observation.

Quantitative Determination of Liquid-Liquid Solubility

This protocol allows for the precise measurement of the concentration of this compound in a saturated solvent solution.

Objective: To quantify the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Solvent of interest

-

Thermostatically controlled shaker or incubator

-

Separatory funnel or centrifuge

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)

-

Volumetric flasks and syringes for standard preparation

Procedure:

-

Preparation of Saturated Solution:

-

In a sealed container, add an excess amount of this compound to a known volume of the solvent.

-

Place the container in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of a distinct this compound layer confirms saturation.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the set temperature until the two phases clearly separate.

-

Carefully collect a sample from the solvent phase, ensuring no droplets of the undissolved this compound are included. This can be achieved using a syringe or by carefully decanting the solvent layer. Centrifugation can aid in a more complete separation.

-

-

Quantitative Analysis by Gas Chromatography (GC):

-

Calibration: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

-

Inject the standards into the GC to generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject a known volume of the collected solvent sample into the GC.

-

Quantification: Use the peak area of this compound from the sample chromatogram and the calibration curve to determine its concentration in the saturated solution. This concentration represents the solubility.

-

Reaction Mechanisms of this compound

This compound is a versatile substrate for studying fundamental organic reaction mechanisms, primarily nucleophilic substitution (SN2) and base-induced elimination (E2).

Nucleophilic Substitution (SN2) Reaction

The SN2 reaction of this compound, a secondary halide, involves the backside attack of a nucleophile, leading to an inversion of stereochemistry at the chiral center.[10][11][12] A common example is the reaction with a hydroxide ion to form 2-pentanol.

Caption: SN2 reaction pathway of this compound with a hydroxide nucleophile.

Elimination (E2) Reaction

In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form alkenes.[2] The major product is typically the more substituted and stable alkene (Zaitsev's rule), which in this case is 2-pentene.

Caption: E2 elimination pathway of this compound with a strong base.

Conclusion

This technical guide has provided a detailed overview of the solubility and solvent compatibility of this compound. While it exhibits limited solubility in water, it is readily miscible with a variety of common organic solvents, a critical consideration for its use in synthesis and purification. The provided experimental protocols offer a framework for the precise determination of its solubility parameters. Furthermore, the visualization of its SN2 and E2 reaction pathways offers a clear understanding of its chemical reactivity, aiding researchers and drug development professionals in the effective utilization of this versatile chemical intermediate. Further research to quantify the solubility of this compound in a broader range of organic solvents would be a valuable addition to the existing literature.

References

- 1. This compound | 625-29-6 | Benchchem [benchchem.com]

- 2. homework.study.com [homework.study.com]

- 3. This compound 95% | 625-29-6 [sigmaaldrich.com]

- 4. This compound | 625-29-6 [chemicalbook.com]

- 5. This compound 95 625-29-6 [sigmaaldrich.com]

- 6. smart.dhgate.com [smart.dhgate.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 9. quora.com [quora.com]

- 10. brainly.com [brainly.com]

- 11. brainly.com [brainly.com]

- 12. homework.study.com [homework.study.com]

Methodological & Application

Application Note: Synthesis of 2-Chloropentane from 2-Pentanol

Abstract

This document provides a detailed protocol for the synthesis of 2-chloropentane from 2-pentanol. The featured method proceeds via a two-stage reaction involving the formation of a mesylate intermediate followed by nucleophilic substitution. This approach offers a high yield and selectivity, avoiding the formation of regioisomers. This application note is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing a robust and reproducible procedure.

Introduction

This compound is a valuable alkyl halide used as a solvent and an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its preparation from the corresponding alcohol, 2-pentanol, is a fundamental transformation in organic chemistry. Common methods for this conversion include reaction with hydrogen halides (often with a Lewis acid catalyst), thionyl chloride (SOCl₂), or a two-step procedure involving the conversion of the hydroxyl group into a better leaving group, such as a mesylate or tosylate, followed by displacement with a chloride ion.

The protocol detailed here utilizes methanesulfonyl chloride (MsCl) in the presence of pyridine and N,N-dimethylformamide (DMF) to achieve a high-yield synthesis of this compound. This method is advantageous as it proceeds under controlled conditions, minimizing side reactions and preventing the formation of isomeric byproducts like 1-chloropentane or elimination products such as 1-pentene.[2]

Reaction and Mechanism

The overall transformation is the substitution of the hydroxyl group in 2-pentanol with a chlorine atom. The reaction proceeds in two main stages:

-

Mesylation: 2-Pentanol is reacted with methanesulfonyl chloride (MsCl) in the presence of pyridine. The pyridine acts as a base to neutralize the HCl generated. This step converts the poorly-leaving hydroxyl group (-OH) into a highly effective mesylate (-OMs) leaving group.

-

Nucleophilic Substitution: The mesylate intermediate is then subjected to nucleophilic attack by the chloride ion (present from the MsCl reagent or added). In the described protocol, the reaction mixture is heated, allowing the chloride ion to displace the mesylate group, yielding this compound. This step likely proceeds via an Sₙ2 mechanism, which would result in an inversion of stereochemistry if a chiral starting material were used.

The use of pyridine and DMF as a solvent system facilitates the reaction, ensuring homogeneity and appropriate reaction temperatures.[2][3]

Logical Relationship: Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is based on a literature procedure with a reported yield of 83.8%.[2]

3.1 Materials and Reagents

-

2-Pentanol

-

Pyridine

-

N,N-dimethylformamide (DMF)

-

Methanesulfonyl chloride (MsCl)

-

Acetic acid

-

Sodium hydrogen carbonate (NaHCO₃)

-

Water (H₂O)

3.2 Equipment

-

Jacketed glass reactor with overhead stirrer, thermometer, and dropping funnel

-

Heating/cooling circulator

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

3.3 Procedure

-

Reaction Setup: To a suitable reactor, add 2-pentanol (3.366 mol), pyridine (6.06 mol), and N,N-dimethylformamide (DMF) (1009.80 g).[2]

-

Mesylation: Cool the reactor to an internal temperature of 0-5°C and stir the mixture for approximately 20 minutes.[2]

-

Add methanesulfonyl chloride (4.71 mol) dropwise via the dropping funnel, ensuring the internal temperature is maintained at or below 10°C.[2]

-

Chlorination: After the addition is complete, heat the reaction mixture to an internal temperature of 60-65°C and stir for 11.5 hours.[2]

-

Workup - Quenching: Cool the mixture to below 30°C. Add acetic acid (363.83 g) and water (1683.00 g) to the reactor. Stir, then allow the phases to separate.[2]

-

Workup - Phase Separation: Remove and discard the lower aqueous phase.[2]

-

Workup - Washing: To the remaining organic phase, add a solution of sodium hydrogen carbonate (84.15 g) in water (841.50 g). Stir to wash the organic layer, then allow the phases to separate.[2]

-

Workup - Final Separation: Remove and discard the lower aqueous phase.

-

Purification - Concentration: Concentrate the resulting organic phase using a rotary evaporator under reduced pressure to remove the solvent (DMF).[2]

-

Purification - Distillation: Purify the crude residue by distillation under reduced pressure to obtain pure this compound.[2]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol.

| Parameter | Value | Unit | Moles | Notes |

| Reactants | ||||

| 2-Pentanol | 296.71 | g | 3.366 | Limiting Reagent |

| Pyridine | 479.25 | g | 6.06 | Base (1.8 eq) |

| Methanesulfonyl Chloride | 539.81 | g | 4.71 | Reagent (1.4 eq) |

| Solvent | ||||

| N,N-dimethylformamide | 1009.80 | g | - | |

| Reaction Conditions | ||||

| Mesylation Temperature | 0 - 10 | °C | - | |

| Chlorination Temperature | 60 - 65 | °C | - | |

| Reaction Time | 11.5 | hours | - | At 60-65°C |

| Product | ||||

| This compound (Isolated) | 300.80 | g | 2.82 | |

| Yield | 83.8 | % |

Table based on data from reference[2].

Characterization

The final product should be characterized to confirm its identity and purity.

-

Gas Chromatography (GC): To assess purity and confirm the absence of regioisomers (e.g., 1-chloropentane) and elimination byproducts (e.g., 1-pentene or 2-pentene). The cited procedure reported no observable regioisomers by GC analysis.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of this compound.

-

Mass Spectrometry (MS): To confirm the molecular weight and observe the characteristic isotopic pattern for a monochlorinated compound.[3]

Safety Precautions

This procedure involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Methanesulfonyl chloride (MsCl): Highly corrosive, toxic if inhaled or swallowed, and causes severe skin burns and eye damage. Handle with extreme care.[4][5]

-

Pyridine: Flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation. It has a strong, unpleasant odor.[6]

-

N,N-dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

-

Workup: The quenching and washing steps can be exothermic and may release gases. Perform these steps slowly and with adequate cooling.

References

Application Notes and Protocols for the Hydrochlorination of Pentene to Yield 2-Chloropentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrochlorination of alkenes is a fundamental reaction in organic synthesis, providing a direct route to alkyl chlorides. This application note details the synthesis of 2-chloropentane from 1-pentene via electrophilic addition of hydrogen chloride (HCl). The reaction follows Markovnikov's rule, which dictates that the chloride ion will add to the more substituted carbon of the double bond, resulting in the preferential formation of this compound over its isomer, 1-chloropentane.[1][2][3] Alkyl chlorides are versatile intermediates in the synthesis of a wide range of organic compounds, including active pharmaceutical ingredients (APIs), making this a crucial transformation for professionals in drug development. This document provides a detailed experimental protocol, data on the characterization of the product, and a visual representation of the reaction workflow.

Reaction Mechanism

The hydrochlorination of an unsymmetrical alkene like 1-pentene proceeds through a two-step electrophilic addition mechanism.[3][4]

-

Protonation of the Alkene: The pi (π) bond of the alkene acts as a nucleophile, attacking the electrophilic proton of hydrogen chloride. This step forms a carbocation intermediate. According to Markovnikov's rule, the proton adds to the carbon atom of the double bond that has the greater number of hydrogen atoms (C1 in 1-pentene). This leads to the formation of a more stable secondary carbocation at the C2 position. The alternative, a primary carbocation at the C1 position, is significantly less stable and therefore forms in negligible amounts.[2][3]

-

Nucleophilic Attack by Chloride: The chloride ion (Cl-), acting as a nucleophile, then attacks the positively charged carbon of the carbocation intermediate. This results in the formation of the final product, this compound.

The overall reaction is regioselective, yielding this compound as the major product.

Experimental Protocol

This protocol outlines a laboratory-scale procedure for the hydrochlorination of 1-pentene to synthesize this compound.

Materials:

-

1-Pentene (C₅H₁₀, MW: 70.13 g/mol )

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Anhydrous Calcium Chloride (CaCl₂) or Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Deionized water

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Drying tube

-

Distillation apparatus

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Place the flask in an ice bath to control the reaction temperature, as the addition of HCl to the alkene can be exothermic.

-

Reaction Execution: To the cooled flask, add 1-pentene. Slowly add an equimolar amount of concentrated hydrochloric acid dropwise with continuous stirring. The reaction is typically carried out at room temperature.[5]

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the organic product. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with deionized water.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like calcium chloride or magnesium sulfate. Filter to remove the drying agent. Remove the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation to obtain the final product with high purity.

Data Presentation

The successful synthesis of this compound can be confirmed by various spectroscopic methods. The expected data is summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₁Cl |

| Molecular Weight | 106.59 g/mol [6] |

| Appearance | Colorless liquid |

| Boiling Point | 96-98 °C |

| Density | 0.871 g/mL at 25 °C |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Expects multiple proton signals.[7] |

| ¹³C NMR | 5 distinct signals corresponding to the 5 carbon atoms. |

| FTIR (cm⁻¹) | C-H stretching (alkane): ~2870-2960 cm⁻¹, C-Cl stretching: ~600-800 cm⁻¹ |

| GC-MS (m/z) | Molecular ion peak (M⁺) at 106 and 108 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio).[8] |

Visualizations

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Diagram

References

- 1. quora.com [quora.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. leah4sci.com [leah4sci.com]

- 4. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 5. brainly.in [brainly.in]

- 6. Pentane, 2-chloro- [webbook.nist.gov]

- 7. brainly.com [brainly.com]

- 8. This compound | C5H11Cl | CID 12245 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis of 2-Chloropentane

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloropentane is a valuable alkyl halide intermediate in organic synthesis, utilized in the production of various fine chemicals and pharmaceutical compounds. This document provides a detailed experimental procedure for the synthesis of this compound from 2-pentanol. The described method involves the conversion of the hydroxyl group of 2-pentanol into a good leaving group using methanesulfonyl chloride, followed by nucleophilic substitution with a chloride ion. This procedure offers a high yield and purity of the final product.

Reaction Scheme

The overall two-step reaction transforms 2-pentanol into this compound. The first step is the formation of a mesylate ester from 2-pentanol using methanesulfonyl chloride in the presence of pyridine. The second step is the in-situ displacement of the mesylate group by a chloride ion.

Experimental Protocol

This protocol outlines the laboratory procedure for the synthesis of this compound from 2-pentanol.

Materials:

-

2-Pentanol

-

Pyridine

-

N,N-dimethylformamide (DMF)

-

Methanesulfonyl chloride (MsCl)

-

Acetic acid

-

Sodium hydrogen carbonate (NaHCO₃)

-

Water (H₂O)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a suitable reactor or round-bottom flask, add 2-pentanol, pyridine, and N,N-dimethylformamide (DMF) at room temperature.[1][2]

-

Cooling: Stir the mixture and cool the reactor to a temperature between 0 and 5 °C.[1][2]

-

Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride dropwise to the reaction mixture, ensuring the internal temperature is maintained at or below 10 °C.[1][2]

-

Reaction: After the complete addition of methanesulfonyl chloride, heat the reaction mixture to an internal temperature of 60 to 65 °C and continue stirring for approximately 11.5 hours.[1][2]

-

Quenching and Extraction: After the reaction is complete, cool the mixture to 30 °C. Add acetic acid and water to the reaction mixture to quench the reaction and separate the phases. Remove the aqueous phase using a separatory funnel.[1]

-

Washing: Wash the remaining organic phase with a solution of sodium hydrogen carbonate and water. Separate and discard the aqueous phase.[1]

-

Purification: Concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting residue should then be purified by distillation under reduced pressure to obtain pure this compound.[1] An expected yield of approximately 83.8% can be achieved.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Reagent/Parameter | Quantity/Value | Moles | Role |

| 2-Pentanol | 296.71 g | 3.366 mol | Starting Material |

| Pyridine | 479.25 g | 6.06 mol | Base/Catalyst |

| N,N-dimethylformamide (DMF) | 1009.80 g | - | Solvent |

| Methanesulfonyl chloride | 539.81 g | 4.71 mol | Activating Agent |

| Reaction Temperature (Addition) | 0 - 10 °C | - | Reaction Condition |

| Reaction Temperature (Stirring) | 60 - 65 °C | - | Reaction Condition |

| Reaction Time | 11.5 hours | - | Reaction Condition |

| Acetic Acid | 363.83 g | - | Quenching Agent |

| Sodium Hydrogen Carbonate | 84.15 g | - | Neutralizing Agent |

| Product | |||

| This compound | 300.80 g | 2.82 mol | Final Product |

| Yield | 83.8% |

Alternative Synthetic Routes

Other reported methods for the synthesis of this compound include:

-

Hydrochlorination of Pentene: The addition of hydrogen chloride (HCl) to 1-pentene or 2-pentene can yield this compound.[3][4][5] The reaction with 1-pentene proceeds via Markovnikov addition to selectively form this compound.[5][6] The reaction with 2-pentene can produce a mixture of this compound and 3-chloropentane.[7][8]

-

Reaction with Lucas Reagent: Treating 2-pentanol with Lucas reagent, a mixture of concentrated hydrochloric acid and anhydrous zinc chloride, can also produce this compound through an S_N1 reaction mechanism.[9]

Visualizations

Caption: Workflow diagram for the synthesis of this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. brainly.in [brainly.in]

- 4. gauthmath.com [gauthmath.com]

- 5. Answered: 6 The reaction of HCI with 1-pentene produces only one product, this compound. Why does this product form instead of 1-chloropentane? A. H+ and C¹ know what… | bartleby [bartleby.com]

- 6. Solved The reaction of HCl with 1-pentene produces only one | Chegg.com [chegg.com]

- 7. quora.com [quora.com]

- 8. homework.study.com [homework.study.com]

- 9. how will you convert pentan 2 ol to 2 chloropentane by using lucas reagen.. [askfilo.com]

Application Notes and Protocols: Formation of 2-Pentylmagnesium Chloride from 2-Chloropentane

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of the Grignard reagent 2-pentylmagnesium chloride from 2-chloropentane. Grignard reagents are powerful nucleophiles essential for carbon-carbon bond formation in organic synthesis.[1] The preparation from secondary alkyl chlorides like this compound presents unique challenges, including reaction initiation and potential side reactions. These notes offer a comprehensive guide covering the reaction principles, a detailed experimental protocol, quantification by titration, and critical safety precautions to ensure a successful and safe synthesis.

Reaction Principles and Challenges